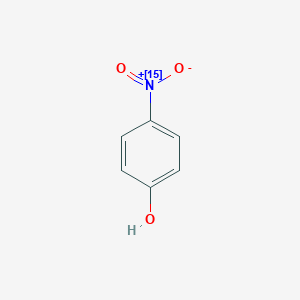

4-Nitrophenol-15N

Description

Structure

3D Structure

Properties

IUPAC Name |

4-[oxido(oxo)(15N)(15N)azaniumyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO3/c8-6-3-1-5(2-4-6)7(9)10/h1-4,8H/i7+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTJIUGUIPKRLHP-CDYZYAPPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[15N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50574024 | |

| Record name | 4-(~15~N)Nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50574024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103427-15-2 | |

| Record name | 4-(~15~N)Nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50574024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Significance of the ¹⁵N Label

An In-Depth Technical Guide to the Chemical Properties and Applications of 4-Nitrophenol-¹⁵N

This guide provides a comprehensive technical overview of 4-Nitrophenol-¹⁵N, a stable isotope-labeled compound critical for advanced research in the chemical and biomedical sciences. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical properties, synthesis, analytical characterization, and strategic applications of this valuable molecule. The narrative emphasizes the causality behind experimental choices and protocols, ensuring a blend of theoretical knowledge and practical, field-proven insights.

Isotopic labeling is a powerful technique that allows researchers to trace the journey of molecules through complex chemical and biological systems.[1] Nitrogen-15 (¹⁵N) is a stable, non-radioactive "heavy" isotope of nitrogen. Incorporating ¹⁵N into a molecule like 4-nitrophenol does not alter its fundamental chemical reactivity but provides a distinct mass signature.[2] This allows the labeled molecule to be differentiated from its naturally abundant ¹⁴N counterpart by mass-sensitive analytical methods such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[2][3]

4-Nitrophenol-¹⁵N serves as an invaluable tool in a multitude of research applications, from elucidating metabolic pathways and reaction mechanisms to acting as a precise internal standard in quantitative analyses.[3][4] In drug development, it is instrumental in pharmacokinetic (ADME) studies, helping to track a drug candidate's absorption, distribution, metabolism, and excretion with high precision.[2][5] This guide will explore the properties that make 4-Nitrophenol-¹⁵N a cornerstone reagent for generating robust and reliable scientific data.

Physicochemical and Spectroscopic Properties

The introduction of a ¹⁵N isotope results in a predictable increase in molecular weight while other physical properties remain largely unchanged. The strong electron-withdrawing nature of the nitro group, positioned para to the hydroxyl group, governs the molecule's electronic properties, acidity, and spectroscopic characteristics.[6]

| Property | Value | Source |

| Chemical Formula | C₆H₅¹⁵NO₃ | [7] |

| Molecular Weight | 140.10 g/mol | [7] |

| Unlabeled Molecular Weight | 139.11 g/mol | [8][9] |

| Appearance | Colorless to light yellow crystalline solid | [9][10] |

| Melting Point | 113-115 °C | [8] |

| Boiling Point | 279 °C (decomposes) | [11][12] |

| Solubility in Water | 16 g/L at 25 °C | [8][13] |

| pKa | 7.15 (at 25 °C) | [8][10] |

| UV-Vis Absorbance (λmax) | ~317 nm (acidic), ~400 nm (alkaline) | [10][14] |

Synthesis and Purification of 4-Nitrophenol-¹⁵N

The synthesis of 4-Nitrophenol-¹⁵N requires the introduction of the ¹⁵N isotope into the nitro group. This is typically achieved by using a ¹⁵N-labeled nitrating agent. A common and effective method involves the in-situ generation of [¹⁵N]-acetyl nitrate for the nitration of phenol.

Causality in Synthesis Design

The choice of nitrating agent and reaction conditions is critical. Direct nitration of phenol with nitric acid can be aggressive, leading to oxidation and the formation of multiple nitrated byproducts. Using acetyl nitrate, generated from acetic anhydride and ¹⁵N-nitric acid, provides a milder, more controlled reaction, favoring the formation of mononitrated products. The para-product (4-nitrophenol) is favored over the ortho-isomer due to steric hindrance at the ortho position from the hydroxyl group, although the ortho-isomer is still formed and must be separated.

Experimental Protocol: Synthesis of 4-Nitrophenol-¹⁵N

Disclaimer: This protocol is for informational purposes only and should be performed by qualified personnel in a certified chemical fume hood with appropriate personal protective equipment (PPE).

-

Preparation of the Nitrating Agent:

-

In a flask cooled to 0-5 °C in an ice bath, slowly add 1.0 equivalent of ¹⁵N-nitric acid (≥98% isotopic purity) to 3.0 equivalents of acetic anhydride with constant stirring.

-

Maintain the temperature below 10 °C during the addition.

-

Stir the mixture at this temperature for 30 minutes to ensure the complete formation of [¹⁵N]-acetyl nitrate.

-

-

Nitration of Phenol:

-

Dissolve 1.2 equivalents of phenol in a minimal amount of glacial acetic acid in a separate reaction vessel, also cooled to 0-5 °C.

-

Slowly add the prepared [¹⁵N]-acetyl nitrate solution dropwise to the phenol solution. Vigorous stirring is essential.

-

After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours, then let it slowly warm to room temperature and stir for an additional 2-4 hours.

-

-

Workup and Isolation:

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Once complete, pour the reaction mixture slowly into a beaker of ice water to quench the reaction and precipitate the product.

-

Collect the resulting solid precipitate, a mixture of ortho- and para-nitrophenol, by vacuum filtration.

-

Wash the solid with cold water to remove residual acids.

-

-

Purification:

-

The primary method for separating the para- and ortho-isomers is steam distillation. The ortho-isomer is volatile with steam, while the para-isomer is not.

-

Alternatively, recrystallization from hot water or column chromatography on silica gel can be used to isolate the 4-Nitrophenol-¹⁵N.

-

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 4-Nitrophenol-¹⁵N.

Analytical Characterization: A Self-Validating System

Confirming the identity, isotopic enrichment, and purity of 4-Nitrophenol-¹⁵N is paramount. A multi-technique approach ensures a self-validating system where each analysis corroborates the others.

Mass Spectrometry (MS)

-

Principle: MS separates ions based on their mass-to-charge ratio (m/z). The incorporation of a ¹⁵N atom results in a mass shift of +1 Da compared to the unlabeled compound.

-

Expected Result: The molecular ion peak [M]+ or protonated molecule [M+H]+ will appear at m/z 140.1 or 141.1, respectively, instead of 139.1 or 140.1 for the unlabeled analog. The isotopic enrichment can be calculated from the relative intensities of the labeled and unlabeled peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Principle: NMR provides detailed structural information based on the magnetic properties of atomic nuclei. ¹⁵N has a nuclear spin of 1/2, making it NMR-active.[2][5]

-

¹H NMR: The spectrum will be nearly identical to unlabeled 4-nitrophenol, showing two doublets in the aromatic region characteristic of a para-substituted benzene ring.[15] However, subtle two-bond coupling between ¹⁵N and the protons ortho to the nitro group (²JNH) may be observable with high-resolution instruments.

-

¹³C NMR: The carbon directly bonded to the ¹⁵N-nitro group will exhibit a one-bond coupling (¹JCN), splitting the signal into a doublet. This provides definitive proof of the label's position.

-

¹⁵N NMR: This is the most direct method for confirming the label. A single peak is expected in the characteristic chemical shift range for nitroaromatic compounds.

Experimental Protocol: NMR Sample Preparation

-

Weigh approximately 5-10 mg of the purified 4-Nitrophenol-¹⁵N sample.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube.

-

Ensure the sample is fully dissolved; gentle vortexing may be required.

-

Acquire ¹H, ¹³C, and ¹⁵N NMR spectra using an appropriate NMR spectrometer.

-

Process the data, paying close attention to the chemical shifts and the presence of C-N coupling in the ¹³C spectrum.

Analytical Workflow Diagram

Sources

- 1. Nitrogen-15 tracing - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Nitrogen-15 Labeling: A Game-Changer in Protein Metabolism and Drug Development - China Isotope Development [asiaisotopeintl.com]

- 6. webqc.org [webqc.org]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. chemcess.com [chemcess.com]

- 9. 4-Nitrophenol | C6H5NO3 | CID 980 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 4-Nitrophenol - Wikipedia [en.wikipedia.org]

- 11. 4-Nitrophenol CAS#: 100-02-7 [m.chemicalbook.com]

- 12. southwest.tn.edu [southwest.tn.edu]

- 13. carlroth.com:443 [carlroth.com:443]

- 14. researchgate.net [researchgate.net]

- 15. quora.com [quora.com]

Introduction: The Significance of ¹⁵N Labeled 4-Nitrophenol

An In-Depth Technical Guide to the Synthesis of ¹⁵N Labeled 4-Nitrophenol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of ¹⁵N labeled 4-nitrophenol, a critical isotopically labeled compound for a variety of research applications, including as an intermediate in the synthesis of ¹⁵N labeled paracetamol and as a substrate in enzyme assays.[1] This document details the synthetic strategy, a step-by-step experimental protocol, and methods for characterization and purification.

Isotopically labeled compounds are indispensable tools in drug discovery and development, as well as in fundamental biological research. The incorporation of a stable isotope like ¹⁵N allows for the tracking and quantification of molecules in complex biological systems using techniques such as mass spectrometry and NMR spectroscopy.[2][3][4][5] ¹⁵N labeled 4-nitrophenol is particularly valuable as a precursor for the synthesis of other labeled molecules and as a reporter molecule in various biochemical assays.

Synthetic Strategy: Electrophilic Nitration of Phenol

The most direct and efficient method for the synthesis of ¹⁵N labeled 4-nitrophenol is the electrophilic aromatic substitution of phenol using a ¹⁵N-labeled nitrating agent. This approach leverages the high reactivity of the phenol ring, which is activated by the hydroxyl group, making it susceptible to nitration under relatively mild conditions.[6][7][8]

The key to this synthesis is the use of ¹⁵N-labeled nitric acid (H¹⁵NO₃) or a salt thereof. The reaction proceeds via the in-situ generation of the ¹⁵N-nitronium ion (¹⁵NO₂⁺), which then acts as the electrophile.

Reaction Scheme:

The nitration of phenol typically yields a mixture of ortho- and para-nitrophenol.[1] The para-isomer is generally the major product and can be separated from the ortho-isomer by steam distillation or column chromatography.

Experimental Protocol

This protocol details the synthesis of ¹⁵N labeled 4-nitrophenol from phenol using ¹⁵N-labeled nitric acid.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Notes |

| Phenol | C₆H₅OH | 94.11 | 9.4 g (0.1 mol) | High purity, crystalline |

| ¹⁵N-Nitric Acid | H¹⁵NO₃ | 64.01 | 6.9 mL (0.11 mol) | 70% in H₂O, handle with care |

| Sulfuric Acid | H₂SO₄ | 98.08 | 10 mL | Concentrated, corrosive |

| Deionized Water | H₂O | 18.02 | As needed | |

| Dichloromethane | CH₂Cl₂ | 84.93 | As needed | For extraction |

| Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | Anhydrous, for drying |

Step-by-Step Procedure

-

Preparation of the Nitrating Mixture: In a 250 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add 10 mL of concentrated sulfuric acid to 20 mL of deionized water while cooling in an ice bath. Once the solution has cooled to below 10°C, slowly add 6.9 mL of 70% ¹⁵N-nitric acid dropwise, maintaining the temperature below 10°C.

-

Reaction Setup: Dissolve 9.4 g of phenol in 20 mL of deionized water in the dropping funnel.

-

Nitration Reaction: Slowly add the phenol solution to the stirring nitrating mixture over a period of 30-40 minutes. The temperature of the reaction mixture should be maintained between 10-20°C throughout the addition. After the addition is complete, continue stirring for an additional 2 hours at room temperature.[9]

-

Work-up: Pour the reaction mixture into 200 mL of ice-cold water. A dark, oily mixture of ¹⁵N-labeled o- and p-nitrophenol will separate.

-

Separation and Purification:

-

Steam Distillation: The ortho-isomer is volatile with steam, while the para-isomer is not. Subject the crude product mixture to steam distillation to remove the o-nitrophenol.[9]

-

Recrystallization: The residue from the steam distillation, which contains the desired ¹⁵N-labeled 4-nitrophenol, can be further purified by recrystallization from hot water or dilute hydrochloric acid.[9][10] Filter the hot solution and allow it to cool slowly to obtain pale yellow needles of ¹⁵N-labeled 4-nitrophenol.

-

Drying: Dry the purified crystals under vacuum.

-

Characterization

The successful synthesis and isotopic labeling of 4-nitrophenol-¹⁵N must be confirmed using appropriate analytical techniques.

| Technique | Expected Results |

| Mass Spectrometry (MS) | The mass spectrum will show a molecular ion peak at m/z 140, which is one mass unit higher than that of unlabeled 4-nitrophenol (m/z 139), confirming the incorporation of one ¹⁵N atom. |

| ¹H NMR Spectroscopy | The proton NMR spectrum will be similar to that of unlabeled 4-nitrophenol, but the signals for the protons on the aromatic ring may show coupling to the ¹⁵N nucleus. |

| ¹³C NMR Spectroscopy | The carbon NMR spectrum will show signals corresponding to the aromatic carbons. The carbon atom attached to the nitro group may exhibit a coupling constant with the ¹⁵N nucleus. |

| ¹⁵N NMR Spectroscopy | A single resonance in the ¹⁵N NMR spectrum will definitively confirm the presence of the ¹⁵N label. The chemical shift will be characteristic of a nitro group. |

| Melting Point | The melting point of the purified product should be consistent with the literature value for 4-nitrophenol (113-114 °C). |

Safety Precautions

-

Handle all chemicals with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Nitric acid and sulfuric acid are highly corrosive. Handle them in a fume hood and take extreme care to avoid contact with skin and eyes.

-

Phenol is toxic and corrosive. Avoid inhalation of dust and contact with skin.

-

The nitration reaction is exothermic and can be vigorous. Maintain careful temperature control.

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of ¹⁵N labeled 4-nitrophenol.

Caption: Synthetic workflow for ¹⁵N labeled 4-Nitrophenol.

Conclusion

This guide provides a detailed and practical framework for the synthesis of ¹⁵N labeled 4-nitrophenol. By following the outlined procedures for reaction, purification, and characterization, researchers can confidently produce this valuable isotopically labeled compound for their specific applications. The key to a successful synthesis lies in the careful control of reaction conditions and meticulous purification to obtain a high-purity product.

References

- Core-Labeling (Radio) Synthesis of Phenols - PMC - NIH. (n.d.).

- Preparation of 4-nitrophenol. (n.d.). PrepChem.com.

- Prepar

- Nitration of Phenols (video) | Khan Academy. (n.d.). Khan Academy.

- Core-Labeling Synthesis of Phenols | Organic Letters. (2023).

- Core-Labeling Synthesis of Phenols | ChemRxiv. (2023). Cambridge Open Engage.

- How does the nitration of phenol with nitric acid differ from the nitration of phenol with concentrated nitric acid in the presence of sulphuric acid? (2017). Quora.

- Nitration of Phenol (A-Level Chemistry). (2022). YouTube.

- 4-Nitrophenol - Wikipedia. (n.d.). Wikipedia.

Sources

- 1. 4-Nitrophenol - Wikipedia [en.wikipedia.org]

- 2. Core-Labeling (Radio) Synthesis of Phenols - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chemrxiv.org [chemrxiv.org]

- 5. chemrxiv.org [chemrxiv.org]

- 6. quora.com [quora.com]

- 7. Khan Academy [khanacademy.org]

- 8. m.youtube.com [m.youtube.com]

- 9. prepchem.com [prepchem.com]

- 10. fchpt.stuba.sk [fchpt.stuba.sk]

An In-depth Technical Guide to the Molecular Weight of 4-Nitrophenol-¹⁵N

Abstract

Stable isotope labeling is a cornerstone of modern biochemical and pharmaceutical research, enabling precise molecular tracking and quantification. This guide provides an in-depth exploration of the molecular weight of 4-Nitrophenol-¹⁵N, a critical internal standard and research tool. We will dissect the principles of isotopic mass calculation, differentiate between monoisotopic mass and average molecular weight, and detail the profound implications of ¹⁵N labeling in mass spectrometry and NMR spectroscopy. This document is intended for researchers, scientists, and drug development professionals seeking to leverage isotopically labeled compounds to achieve higher standards of analytical precision and mechanistic insight.

Introduction: The Significance of Isotopic Labeling

4-Nitrophenol (C₆H₅NO₃) is a phenolic compound widely used in industrial synthesis and as an indicator. In the laboratory, its true value is often realized when it is isotopically labeled. The incorporation of a stable, heavier isotope, such as Nitrogen-15 (¹⁵N), transforms the molecule into a powerful analytical tool. Unlike its naturally abundant counterpart, Nitrogen-14 (¹⁴N), ¹⁵N contains an additional neutron, altering its mass without changing its chemical properties.[1][2][3][4]

This subtle change is the key to its utility. In complex biological matrices, distinguishing a compound of interest from background noise is a significant challenge. ¹⁵N-labeled compounds serve as ideal internal standards for quantitative analysis, particularly in mass spectrometry-based applications like pharmacokinetics and metabolomics.[5][6] By introducing a known quantity of the labeled standard, researchers can accurately quantify the unlabeled (native) compound, correcting for variations in sample preparation and instrument response.[7]

This guide will elucidate the precise molecular weight of 4-Nitrophenol-¹⁵N, explain the underlying principles, and provide practical insights into its application.

Fundamental Concepts: Monoisotopic Mass vs. Average Molecular Weight

Before calculating the molecular weight, it is crucial to distinguish between two key terms: average molecular weight and monoisotopic mass .

-

Average Molecular Weight (or Molar Mass): This is the weighted average of the masses of all naturally occurring isotopes of an element, based on their abundance.[8] For example, the atomic weight of carbon on the periodic table is 12.011 amu, reflecting the presence of both ¹²C and ¹³C.[8] This value is useful for stoichiometric calculations in bulk chemistry. The average molecular weight of unlabeled 4-nitrophenol is approximately 139.11 g/mol .[9][10][11]

-

Monoisotopic Mass: This is the mass of a molecule calculated using the exact mass of the most abundant or specified isotope for each constituent element (e.g., ¹²C, ¹H, ¹⁶O, and in our case, ¹⁵N).[12] High-resolution mass spectrometers are capable of resolving these isotopic differences, making monoisotopic mass the critical value for accurate mass determination and compound identification.[13]

For the precise work demanded in drug development and metabolomics, monoisotopic mass is the parameter of paramount importance.

Diagram 1: Isotopic Labeling of 4-Nitrophenol

Caption: Substitution of the common ¹⁴N isotope with ¹⁵N.

Calculation of the Monoisotopic Mass of 4-Nitrophenol-¹⁵N

The calculation of the monoisotopic mass requires the precise masses of the specific isotopes involved. The chemical formula for 4-Nitrophenol is C₆H₅NO₃.

Step 1: Define the Isotopic Masses

First, we compile the monoisotopic masses of the constituent elements. For the ¹⁵N-labeled variant, we substitute the mass of ¹⁴N with that of ¹⁵N.

| Element | Isotope | Monoisotopic Mass (Da) | Source |

| Carbon | ¹²C | 12.000000 | [14][15][16] |

| Hydrogen | ¹H | 1.007825 | [17][18] |

| Oxygen | ¹⁶O | 15.994915 | [19][20][21] |

| Nitrogen (unlabeled) | ¹⁴N | 14.003074 | [1][2][22][23] |

| Nitrogen (labeled) | ¹⁵N | 15.000109 | [3][24][25][26] |

Table 1: Monoisotopic masses of the most abundant stable isotopes.

Step 2: Calculate the Monoisotopic Mass of Unlabeled 4-Nitrophenol

Using the formula C₆H₅NO₃ and the values from Table 1, we calculate the mass for the standard, unlabeled molecule containing ¹⁴N.

-

Carbon: 6 × 12.000000 Da = 72.000000 Da

-

Hydrogen: 5 × 1.007825 Da = 5.039125 Da

-

Nitrogen (¹⁴N): 1 × 14.003074 Da = 14.003074 Da

-

Oxygen: 3 × 15.994915 Da = 47.984745 Da

Step 3: Calculate the Monoisotopic Mass of 4-Nitrophenol-¹⁵N

Now, we substitute the mass of ¹⁴N with ¹⁵N.

-

Carbon: 6 × 12.000000 Da = 72.000000 Da

-

Hydrogen: 5 × 1.007825 Da = 5.039125 Da

-

Nitrogen (¹⁵N): 1 × 15.000109 Da = 15.000109 Da

-

Oxygen: 3 × 15.994915 Da = 47.984745 Da

-

Total Monoisotopic Mass: 140.023979 Da

The average molecular weight, often found on supplier data sheets, is approximately 140.10 g/mol , which is calculated using the weighted averages of all isotopes.[27] However, for high-resolution mass spectrometry, the calculated monoisotopic mass is the expected value.

Summary of Molecular Weights

| Compound | Formula | Average Molecular Weight ( g/mol ) | Monoisotopic Mass (Da) |

| 4-Nitrophenol | C₆H₅(¹⁴NO₃) | 139.11 | 139.026944 |

| 4-Nitrophenol-¹⁵N | C₆H₅(¹⁵NO₃) | ~140.10 | 140.023979 |

Table 2: Comparison of molecular weights for labeled and unlabeled 4-Nitrophenol.

Applications in Research and Drug Development

The precise mass difference between the labeled and unlabeled compound is the foundation of its utility. ¹⁵N labeling is a transformative technique that enhances the power of analytical methods like mass spectrometry (MS) and nuclear magnetic resonance (NMR).[5][28]

Quantitative Mass Spectrometry

In drug development, accurately measuring the concentration of a drug or its metabolites in biological fluids (a field known as pharmacokinetics) is essential.[6] The use of a stable isotope-labeled internal standard (SIL-IS), such as 4-Nitrophenol-¹⁵N, is the gold standard for quantitative LC-MS.[29]

The SIL-IS is chemically identical to the analyte, so it behaves identically during sample extraction, chromatography, and ionization.[7] However, the mass spectrometer can distinguish it from the native analyte due to the mass difference. By adding a known amount of the SIL-IS to a sample, any loss during sample preparation will affect both the standard and the analyte equally, allowing for highly accurate and precise quantification.[7]

Diagram 2: Workflow for Quantitative Analysis using a ¹⁵N-Labeled Standard

Caption: Standard workflow for quantitative bioanalysis.

Metabolomics and Pathway Elucidation

In metabolomics, ¹⁵N-labeled compounds are used as tracers to follow the metabolic fate of molecules within a biological system.[6][28] By introducing a ¹⁵N-labeled precursor, researchers can track its incorporation into downstream metabolites, mapping out metabolic pathways and identifying novel drug targets, particularly in fields like oncology.[6][30]

Experimental Verification: A High-Resolution Mass Spectrometry Protocol

Verifying the molecular weight and isotopic enrichment of 4-Nitrophenol-¹⁵N is a critical quality control step. High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC), is the definitive technique.

Objective

To confirm the monoisotopic mass of 4-Nitrophenol-¹⁵N and distinguish it from its unlabeled counterpart.

Materials

-

4-Nitrophenol-¹⁵N standard

-

4-Nitrophenol (unlabeled) standard

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Formic Acid (LC-MS grade)

Protocol

-

Standard Preparation:

-

Prepare individual stock solutions of 4-Nitrophenol-¹⁵N and unlabeled 4-Nitrophenol at 1 mg/mL in methanol.

-

Create a working solution by diluting the stocks to 1 µg/mL in a 50:50 methanol:water solution. For clear comparison, create a mixed solution containing both labeled and unlabeled standards.

-

-

Liquid Chromatography (LC) Parameters:

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Methanol with 0.1% Formic Acid.

-

Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 2 µL.

-

-

Mass Spectrometry (MS) Parameters:

-

Instrument: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap.

-

Ionization Mode: Electrospray Ionization (ESI), Negative Mode. 4-Nitrophenol readily deprotonates at the hydroxyl group.

-

Scan Range: m/z 50-500.

-

Expected Ions:

-

Unlabeled [M-H]⁻: 138.0197 (139.0269 - 1.0072 for H⁺)

-

¹⁵N-Labeled [M-H]⁻: 140.0167 (140.0240 - 1.0073 for H⁺)

-

-

Resolution: Set to >25,000 to ensure baseline separation of closely related ions.

-

-

Data Analysis:

-

Extract the ion chromatograms for the theoretical m/z values of the labeled and unlabeled compounds.

-

Examine the mass spectrum at the corresponding retention time.

-

Verify that the measured accurate mass is within a 5 ppm tolerance of the calculated theoretical mass.

-

Diagram 3: Expected Mass Spectrum Output

Caption: Idealized HRMS spectrum of a mixed sample.

Conclusion

The molecular weight of 4-Nitrophenol-¹⁵N is more than a mere physical constant; it is the key to its function as a high-precision tool in analytical science. By understanding the distinction between average molecular weight and the critically important monoisotopic mass (140.023979 Da ), researchers can fully exploit the power of stable isotope labeling. From definitive quantification in drug metabolism studies to the intricate tracing of metabolic pathways, ¹⁵N-labeled compounds like 4-Nitrophenol-¹⁵N are indispensable for generating robust, reliable, and high-impact data in the life sciences.

References

-

Oxygen-16 atom | H2O | CID 10214376. (n.d.). PubChem. Retrieved from NIH National Center for Biotechnology Information. [Link]

-

Nitrogen-14 atom | HN | CID 172638728. (n.d.). PubChem. Retrieved from NIH National Center for Biotechnology Information. [Link]

-

What is the atomic mass of hydrogen? (2016). Quora. [Link]

-

What is the atomic mass of oxygen 16? (n.d.). Homework.Study.com. [Link]

-

Hydrogen-1 - isotopic data and properties. (n.d.). ChemLin. [Link]

-

4-nitrophenol. (n.d.). Mycotoxin Database - Mycocentral. [Link]

-

Carbon-12. (n.d.). Wikipedia. [Link]

-

Oxygen-16 - isotopic data and properties. (2024). ChemLin. [Link]

-

oxygen-16 atom (CHEBI:33818). (n.d.). EMBL-EBI. [Link]

-

nitrogen-14 atom (CHEBI:36938). (n.d.). EMBL-EBI. [Link]

-

Atomic Weight of Nitrogen. (n.d.). IUPAC. [Link]

-

4-Nitrophenol (HMDB0001232). (2005). Human Metabolome Database. [Link]

-

Mass Spectrometry Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]

-

Atomic Mass. (n.d.). Westfield State University. [Link]

-

Isotopes of hydrogen. (n.d.). Wikipedia. [Link]

-

Carbon-12 | isotope. (n.d.). Britannica. [Link]

-

Atomic Mass Unit. (2021). Chemistry LibreTexts. [Link]

-

How Is The Atomic Mass Unit Defined Based On Carbon-12? (2025). Chemistry For Everyone. [Link]

-

nitrogen-15 atom (CHEBI:36934). (n.d.). EMBL-EBI. [Link]

-

4-Nitrophenol-15N | C6H5NO3 | CID 15554731. (n.d.). PubChem. Retrieved from NIH National Center for Biotechnology Information. [Link]

-

Isotope data for nitrogen-15. (n.d.). Periodic Table. [Link]

-

How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. (n.d.). Tecan. [Link]

-

Nitrogen-14 - isotopic data and properties. (2024). ChemLin. [Link]

-

15N Labeled Compounds. (n.d.). Isotope Science / Alfa Chemistry. [Link]

-

Nitrogen-15 - isotopic data and properties. (2024). ChemLin. [Link]

-

Mass Spectrometry analysis of Small molecules. (2013). SlideShare. [Link]

-

Nitrogen-14 isotope | N | CID 175670884. (n.d.). PubChem. Retrieved from NIH National Center for Biotechnology Information. [Link]

-

Kinter, M. (2014). Quantifying Small Molecules by Mass Spectrometry. LCGC International. [Link]

-

Nuclear Data Center at KAERI. (n.d.). [Link]

-

Atomic Weights and Isotopic Compositions for Nitrogen. (n.d.). Physical Measurement Laboratory, NIST. [Link]

-

Hydrogen - H. (n.d.). Jefferson Lab. [Link]

-

Hydrogen. (n.d.). IUPAC Commission on Isotopic Abundances and Atomic Weights. [Link]

-

What is Meant by Saying that 'The Atomic Mass of Oxygen is 16'? (2019). Shaalaa.com. [Link]

-

Prepping Small Molecules for Mass Spec. (2019). Biocompare.com. [Link]

-

The use of nitrogen-15 in microbial natural product discovery and biosynthetic characterization. (2023). PMC, NIH. [Link]

-

4-Nitrophenol | C6H5NO3 | CID 980. (n.d.). PubChem. Retrieved from NIH National Center for Biotechnology Information. [Link]

-

4-Nitrophenol. (n.d.). Wikipedia. [Link]

-

The use of nitrogen-15 in microbial natural product discovery and biosynthetic characterization. (2023). ResearchGate. [Link]

-

Phenol, 4-nitro-. (n.d.). NIST WebBook. [Link]

-

Chemical Properties of Phenol, 4-nitro- (CAS 100-02-7). (n.d.). Cheméo. [Link]

-

4-Nitrophenol. (n.d.). SpectraBase. [Link]

-

Compound 4-Nitrophenol (FDB022503). (2011). FooDB. [Link]

Sources

- 1. Nitrogen-14 atom | HN | CID 172638728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nitrogen-14 atom (CHEBI:36938) [ebi.ac.uk]

- 3. nitrogen-15 atom (CHEBI:36934) [ebi.ac.uk]

- 4. Nitrogen-14 - isotopic data and properties [chemlin.org]

- 5. Nitrogen-15 Labeling: A Game-Changer in Protein Metabolism and Drug Development - China Isotope Development [asiaisotopeintl.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. westfield.ma.edu [westfield.ma.edu]

- 9. 4-nitrophenol - Mycotoxin Database [mycocentral.eu]

- 10. 4-Nitrophenol | C6H5NO3 | CID 980 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 4-Nitrophenol - Wikipedia [en.wikipedia.org]

- 12. Human Metabolome Database: Showing metabocard for 4-Nitrophenol (HMDB0001232) [hmdb.ca]

- 13. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 14. Carbon-12 - Wikipedia [en.wikipedia.org]

- 15. Carbon-12 | isotope | Britannica [britannica.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Hydrogen-1 - isotopic data and properties [chemlin.org]

- 18. Isotopes of hydrogen - Wikipedia [en.wikipedia.org]

- 19. Oxygen-16 atom | H2O | CID 10214376 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. Oxygen-16 - isotopic data and properties [chemlin.org]

- 21. oxygen-16 atom (CHEBI:33818) [ebi.ac.uk]

- 22. Nitrogen-14 isotope | N | CID 175670884 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 23. atom.kaeri.re.kr [atom.kaeri.re.kr]

- 24. Isotope data for nitrogen-15 in the Periodic Table [periodictable.com]

- 25. Nitrogen-15 - isotopic data and properties [chemlin.org]

- 26. Atomic Weights and Isotopic Compositions for Nitrogen [physics.nist.gov]

- 27. 4-Nitrophenol-15N | C6H5NO3 | CID 15554731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 28. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 29. uab.edu [uab.edu]

- 30. The use of nitrogen-15 in microbial natural product discovery and biosynthetic characterization - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 4-Nitrophenol-¹⁵N for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of 4-Nitrophenol-¹⁵N, a stable isotope-labeled compound with significant utility in advanced research and pharmaceutical development. We will delve into its synthesis, analytical characterization, and practical applications, with a focus on providing actionable protocols and insights for laboratory professionals.

The Significance of ¹⁵N Labeling in Modern Research

Stable isotope-labeled (SIL) compounds are indispensable tools in contemporary scientific investigation. The incorporation of heavy isotopes, such as ¹⁵N, into a molecule allows for its unambiguous differentiation from its naturally abundant counterpart by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1] This distinction is fundamental to a variety of applications, including:

-

Metabolic Studies: Tracing the metabolic fate of drugs and endogenous compounds.[2]

-

Quantitative Bioanalysis: Serving as ideal internal standards in mass spectrometry-based assays for enhanced accuracy and precision.

-

Mechanistic Elucidation: Investigating reaction mechanisms and enzyme kinetics.

4-Nitrophenol-¹⁵N, with its strategically placed ¹⁵N atom, offers a precise tool for researchers working with its unlabeled analogue, a compound frequently encountered in chemical synthesis and as a metabolite.

Physicochemical Properties of 4-Nitrophenol-¹⁵N

| Property | Value |

| Chemical Name | 4-Nitrophenol-¹⁵N |

| CAS Number | 119516-81-3 (for the precursor 4-Nitroaniline-¹⁵N₂) |

| Molecular Formula | C₆H₅¹⁵NO₃ |

| Molecular Weight | 140.11 g/mol |

| Appearance | Typically a yellow to brownish solid |

| Isotopic Purity | Commercially available with ≥98 atom % ¹⁵N |

Synthesis and Analytical Characterization

While a variety of synthetic routes to unlabeled 4-nitrophenol exist, the preparation of 4-Nitrophenol-¹⁵N is most efficiently achieved through the diazotization of a ¹⁵N-labeled precursor, such as 4-nitroaniline-¹⁵N₂. This approach ensures the specific incorporation of the heavy isotope at the desired position.

Synthetic Pathway: Diazotization of 4-Nitroaniline-¹⁵N₂

The synthesis involves the conversion of the amino group of 4-nitroaniline-¹⁵N₂ into a diazonium salt, which is subsequently hydrolyzed to the corresponding phenol.

Caption: Synthetic route to 4-Nitrophenol-¹⁵N.

Experimental Protocol: Synthesis of 4-Nitrophenol-¹⁵N

This protocol is adapted from established methods for the synthesis of unlabeled 4-nitrophenol.[2]

Materials:

-

4-Nitroaniline-¹⁵N₂ (commercially available)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Nitrite (NaNO₂)

-

Deionized Water

-

Ice

-

Hydrochloric Acid (HCl) for recrystallization

Procedure:

-

Preparation of the Amine Salt: In a beaker, carefully add concentrated sulfuric acid to a stirred solution of 4-nitroaniline-¹⁵N₂ in water. Cool the mixture in an ice bath to 0-5°C.

-

Diazotization: While maintaining the low temperature, slowly add a pre-cooled aqueous solution of sodium nitrite to the stirred amine salt solution. The reaction is complete when a slight excess of nitrous acid is detected with starch-iodide paper.

-

Hydrolysis: The resulting diazonium salt solution is then added portion-wise to a boiling aqueous solution of sulfuric acid. The diazonium salt hydrolyzes, releasing nitrogen gas and forming 4-nitrophenol-¹⁵N.

-

Isolation and Purification: After the addition is complete, the reaction mixture is cooled, and the crude 4-nitrophenol-¹⁵N precipitates. The solid is collected by filtration and can be purified by recrystallization from dilute hydrochloric acid to yield the final product.

Analytical Characterization and Quality Control

The identity and purity of the synthesized 4-Nitrophenol-¹⁵N must be rigorously confirmed.

Mass Spectrometry (MS):

-

Expected Mass Shift: The molecular weight of 4-Nitrophenol-¹⁵N is 140.11 g/mol , a +1 mass unit shift compared to the unlabeled compound (139.11 g/mol ). This shift is readily detectable by mass spectrometry.

-

Isotopic Purity Determination: High-resolution mass spectrometry (HRMS) is the preferred method for determining the isotopic purity of the labeled compound. By analyzing the relative intensities of the M+0 and M+1 peaks, the percentage of ¹⁵N incorporation can be accurately calculated.[3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The ¹H NMR spectrum of 4-Nitrophenol-¹⁵N will be very similar to that of the unlabeled compound, showing two doublets in the aromatic region.

-

¹³C NMR: Similarly, the ¹³C NMR spectrum will resemble that of the unlabeled analog.

-

¹⁵N NMR: This technique can be used to confirm the position of the ¹⁵N label, although it is less commonly used for routine characterization.

Applications in Research and Drug Development

The primary application of 4-Nitrophenol-¹⁵N is as an internal standard for the quantitative analysis of 4-nitrophenol in complex matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Protocol: Quantitative Analysis of 4-Nitrophenol using 4-Nitrophenol-¹⁵N as an Internal Standard

This protocol provides a general framework for the development of a robust LC-MS/MS method.

Caption: Workflow for quantitative analysis using an internal standard.

1. Sample Preparation:

-

To a known volume of biological matrix (e.g., plasma, urine), add a fixed amount of 4-Nitrophenol-¹⁵N internal standard solution.

-

Perform a protein precipitation step by adding a water-miscible organic solvent such as acetonitrile.

-

Vortex and centrifuge the samples to pellet the precipitated proteins.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

2. LC-MS/MS Instrumentation and Conditions:

-

Liquid Chromatography:

-

Column: A C18 reversed-phase column is suitable for the separation of 4-nitrophenol.

-

Mobile Phase: A gradient elution with water and methanol or acetonitrile, both containing a small amount of formic acid to improve peak shape, is recommended.

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray ionization (ESI) in negative ion mode is typically used for the analysis of phenols.

-

Multiple Reaction Monitoring (MRM): The following MRM transitions can be used for the detection of 4-nitrophenol and its ¹⁵N-labeled internal standard:

-

4-Nitrophenol (unlabeled): Precursor ion (m/z) 138.0 -> Product ion (m/z) 108.0[5]

-

4-Nitrophenol-¹⁵N (labeled): Precursor ion (m/z) 139.0 -> Product ion (m/z) 109.0 (predicted)

-

-

3. Data Analysis:

-

Integrate the peak areas of the analyte (4-nitrophenol) and the internal standard (4-Nitrophenol-¹⁵N).

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratios of known standards against their concentrations.

-

Determine the concentration of 4-nitrophenol in the unknown samples by interpolating their peak area ratios from the calibration curve.

Commercial Availability

A number of reputable chemical suppliers offer 4-Nitrophenol-¹⁵N and its precursors. When selecting a supplier, it is crucial to consider the isotopic purity, chemical purity, and the availability of a comprehensive certificate of analysis.

| Supplier | Product Name | Isotopic Purity |

| Sigma-Aldrich | 4-Nitroaniline-¹⁵N₂ | 98 atom % ¹⁵N |

| Cambridge Isotope Laboratories, Inc. | 4-Nitrophenol-¹⁵N | Inquire for specifications |

| Toronto Research Chemicals | 4-Nitrophenol-¹⁵N | Inquire for specifications |

| Santa Cruz Biotechnology | 4-Nitrophenol-¹⁵N | Inquire for specifications |

Conclusion

4-Nitrophenol-¹⁵N is a valuable tool for researchers and drug development professionals. Its use as an internal standard in LC-MS/MS assays enables the accurate and precise quantification of 4-nitrophenol in complex biological matrices. The synthetic route via diazotization of commercially available 4-nitroaniline-¹⁵N₂ provides a reliable method for its preparation. By following the detailed protocols and understanding the principles of its application, scientists can leverage the power of stable isotope labeling to advance their research.

References

- BenchChem. Adenine-15N5: A Technical Guide to Isotopic Purity and Analysis. BenchChem. Accessed January 14, 2026.

- ResearchGate. Rapid Determination of Isotopic Purity of Stable Isotope (D, N, or C)‐Labeled Organic Compounds by Electrospray Ionization‐High‐Resolution Mass Spectrometry.

- Tao, T. Nitrogen-15 Labeling: A Game-Changer in Protein Metabolism and Drug Development. Medium. Published August 13, 2025.

- Measurlabs. Stable Nitrogen Isotope Analysis (15N). Measurlabs. Accessed January 14, 2026.

- ChemIQSoc. Preparation of 4-nitrophenol. Accessed January 14, 2026.

- National Institute of Standards and Technology. Method for the determination of 15N incorporation percentage in labeled peptides and proteins. NIST. Published October 27, 2015.

- ResearchGate. Development and validation of a systematic UPLC-MS/MS method for simultaneous determination of three phenol impurities in ritonavir.

- Shimadzu. A High Sensitivity Method for Quantitative Determination of Ten Phenols in Surface Water on LC/MS/MS with APCI Interface. Shimadzu. Accessed January 14, 2026.

- PrepChem.com. Preparation of 4-nitrophenol. PrepChem.com. Accessed January 14, 2026.

- Organic Syntheses. m-NITROPHENOL. Organic Syntheses. Accessed January 14, 2026.

- Agilent. Determination of Multiclass, Multiresidue Pesticides in Spring Leaf Mix. Agilent. Accessed January 14, 2026.

- Waters. Suggested approaches for minimizing background chemical noise in low mass MRM Transitions for trace level quantification of N-Nitro.

- LGC Group. Guide to achieving reliable quantitative LC-MS measurements. LGC Group. Published 2013.

- Sigma-Aldrich. 4-Nitroaniline-¹⁵N₂ 98 atom % ¹⁵N. Sigma-Aldrich. Accessed January 14, 2026.

- Perjesi, P., et al. HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. Scientia Pharmaceutica. 2011; 79(4): 837–847.

- ResearchGate. HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile.

- ResearchGate. The reduction of 4-nitrophenol and 2-nitroaniline by the incorporation of Ni@Pd MNPs into modified UiO-66-NH2 metal–organic frameworks (MOFs) with tetrathia-azacyclopentadecane.

- RSC Publishing. Catalytic reduction of 4-nitrophenol using 2D-molybdenum ditelluride. RSC Publishing. Accessed January 14, 2026.

- ResearchGate. Two-step reductive amination synthesis of 4-methoxy-N-(4-nitrobenzyl)aniline.

- ResearchGate. Transformative process: Crafting imines from nitrobenzene and benzyl alcohol coupling with cerium oxide modified mesoporous SBA-15.

- National Referral Laboratory. The multiple reaction monitoring (MRM) transitions for the tandem mass spectrometric analysis of the chemicals included in the Annexure 9 of the Residue Monitoring Plan on Grapes.

- Martinez, A., Clark, R.D., Penn, B. Synthesis of N-alkyl substituted 4-nitroaniline derivatives for non-linear optics. SciTech Connect. Published June 1, 1995.

Sources

A-Technical Guide to 4-Nitrophenol-¹⁵N: Synthesis, Characterization, and Applications in High-Stakes Research

For Immediate Release

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides an in-depth examination of 4-Nitrophenol-¹⁵N, a stable isotope-labeled compound critical to advancing research in drug development, metabolic studies, and quantitative analysis. We move beyond a simple data sheet to deliver a comprehensive resource covering its chemical identity, synthesis, analytical characterization, and key applications. By elucidating the causality behind experimental protocols and grounding claims in verifiable data, this document serves as an authoritative reference for scientists leveraging the power of isotopic labeling to achieve precision and accuracy in their work.

The Strategic Importance of ¹⁵N Isotopic Labeling

Nitrogen-15 (¹⁵N) is a stable, non-radioactive isotope of nitrogen. Its incorporation into molecules like 4-nitrophenol is a transformative technique for modern biochemical and pharmaceutical research.[1][2] Unlike the far more abundant ¹⁴N isotope, ¹⁵N possesses a nuclear spin of 1/2, making it ideal for Nuclear Magnetic Resonance (NMR) studies where signal clarity is paramount.[1]

The primary utility of ¹⁵N labeling lies in its function as a tracer. By replacing a standard ¹⁴N atom with a ¹⁵N atom, the mass of the molecule is increased by one atomic mass unit. This subtle but distinct mass shift allows for unambiguous differentiation between the labeled and unlabeled compound using mass spectrometry (MS). This capability is indispensable for:

-

Metabolic Studies: Tracking the metabolic fate of a compound within a biological system.[2][3]

-

Quantitative Analysis: Serving as a perfect internal standard for LC-MS, correcting for sample loss and ionization variability.

-

Mechanism of Action Studies: Elucidating reaction pathways and drug-target interactions.[1][2]

In drug development, ¹⁵N-labeled compounds are crucial for accurately determining absorption, distribution, metabolism, and excretion (ADME) profiles, which are fundamental to safety and efficacy evaluations.[1][2][4]

Chemical Identity and Physicochemical Properties

The foundational step in utilizing any research compound is a thorough understanding of its identity and properties.

Nomenclature and CAS Number

The Chemical Abstracts Service (CAS) number is a unique identifier for chemical substances. It is critical to distinguish between the standard compound and its isotopically labeled variant.

For comparison, the CAS number for unlabeled 4-Nitrophenol is 100-02-7.[8][9] Using the correct CAS number is essential for procurement, regulatory compliance, and accurate literature searching.

Physicochemical Data Comparison

The introduction of a single ¹⁵N atom has a negligible effect on the bulk physicochemical properties of the molecule but a profound and measurable impact on its molecular weight. This distinction is the cornerstone of its utility.

| Property | Unlabeled 4-Nitrophenol | 4-Nitrophenol-¹⁵N | Data Source(s) |

| Molecular Formula | C₆H₅NO₃ | C₆H₅[¹⁵N]O₃ | [7][8] |

| Average Molecular Weight | 139.11 g/mol | Approx. 140.11 g/mol | [7][8] |

| Monoisotopic Mass | 139.0269 g/mol | 140.0240 g/mol | [10] |

| Appearance | Colorless to pale yellow crystals | Identical to unlabeled | [8] |

| Melting Point | 113-114 °C | Identical to unlabeled | [8][11][12] |

| Boiling Point | 279 °C (decomposes) | Identical to unlabeled | [8][11][12] |

| Acidity (pKa) | 7.15 (in water at 25°C) | Identical to unlabeled | [8][11] |

| Solubility in water (25°C) | 16 g/L | Identical to unlabeled | [8][11][12] |

Synthesis and Analytical Validation

The synthesis of an isotopically labeled compound must be meticulously planned to ensure the label is incorporated at the correct position with high efficiency. The subsequent validation is a self-validating system; it must confirm not only the chemical identity but also the successful and specific incorporation of the ¹⁵N isotope.

Synthetic Strategy: Electrophilic Nitration

The most direct method for synthesizing 4-Nitrophenol-¹⁵N is via the electrophilic nitration of phenol using a ¹⁵N-enriched nitrating agent. While the standard reaction uses nitric acid, the labeled synthesis requires a source of ¹⁵N nitrate.

A common approach involves using an in-situ generated ¹⁵N-labeled nitrating agent, such as [¹⁵N]-acetyl nitrate.[13] This ensures the expensive ¹⁵N isotope is used efficiently. The reaction produces a mixture of 2-nitrophenol and 4-nitrophenol isomers, which must then be separated.[8]

Illustrative Synthesis and Purification Workflow

The following diagram outlines the logical flow from starting materials to a validated, high-purity final product.

Caption: Workflow for Synthesis and Validation of 4-Nitrophenol-¹⁵N.

Protocol: Purification by Recrystallization

Causality: Recrystallization is an effective final purification step because the solubility of 4-nitrophenol and its potential impurities differ significantly in a given solvent system across a temperature range. This allows for the selective crystallization of the desired high-purity compound.

-

Solvent Selection: Prepare a solvent mixture of ethanol and water.

-

Dissolution: Dissolve the crude 4-Nitrophenol-¹⁵N from the separation step in a minimal amount of the hot solvent mixture until fully dissolved.

-

Cooling: Slowly cool the solution to room temperature, then place it in an ice bath to promote the formation of well-defined crystals. Rapid cooling should be avoided as it can trap impurities.

-

Isolation: Collect the crystals by vacuum filtration, washing with a small amount of ice-cold solvent to remove residual soluble impurities.

-

Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

-

Validation: A sample of the final product must be submitted for analytical characterization to confirm purity.[14]

Analytical Characterization: The Proof of Labeling

The trustworthiness of any experiment using 4-Nitrophenol-¹⁵N hinges on its analytical confirmation.

-

Mass Spectrometry (MS): This is the definitive technique. The mass spectrum will show a molecular ion peak at m/z 140, corresponding to [M+H]⁺ for the ¹⁵N-labeled compound. This is a +1 mass shift compared to the unlabeled compound, which appears at m/z 139. This confirms the successful incorporation of the single ¹⁵N atom.[15]

-

NMR Spectroscopy: While ¹H NMR will be nearly identical to the unlabeled standard, ¹⁵N NMR or ¹H-¹⁵N heteronuclear correlation experiments (HSQC/HMBC) can definitively prove the location of the isotope by observing correlations to adjacent protons on the aromatic ring.[15]

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the chemical purity of the compound. A high-purity standard, often >98%, is required for use in quantitative assays.[14][16] An isocratic reversed-phase HPLC method with UV detection is commonly employed.[17]

Applications in Drug Development & Research

The unique properties of 4-Nitrophenol-¹⁵N enable its use in several high-impact research applications.

Use as an Internal Standard in Quantitative Bioanalysis

Principle: In quantitative mass spectrometry, an internal standard (IS) is added in a known amount to every sample and calibrant. The IS should be chemically identical to the analyte but mass-distinct. 4-Nitrophenol-¹⁵N is the ideal IS for the quantification of 4-nitrophenol.

Justification: During sample preparation (e.g., extraction from plasma or tissue) and analysis (ionization in the MS source), analyte can be lost or experience variable responses. Because the labeled IS has virtually identical chemical and physical properties to the unlabeled analyte, it experiences the same loss and variability. By measuring the ratio of the analyte's signal to the IS's signal, these variations are canceled out, leading to highly accurate and precise quantification.[4]

Caption: Workflow for Quantitative Analysis using a ¹⁵N-Labeled Internal Standard.

Probing Reaction and Degradation Mechanisms

4-Nitrophenol is a significant environmental pollutant, and its degradation pathways are of major interest.[18][19] By using 4-Nitrophenol-¹⁵N, researchers can trace the fate of the nitrogen atom through complex catalytic, photocatalytic, or biological degradation processes.[20][21] For example, by analyzing the degradation products with MS, one can determine if the C-N bond is cleaved and if the ¹⁵N atom is incorporated into biomass, released as ¹⁵N-ammonia, or converted to ¹⁵N-nitrate/nitrite, providing unambiguous evidence of the underlying biochemical or chemical mechanism.

Safety and Handling

Unlabeled 4-Nitrophenol is classified as toxic and an irritant. It can cause irritation to the eyes, skin, and respiratory tract.[8] Ingestion or significant exposure can lead to methemoglobinemia.[8]

-

Handling: Always handle 4-Nitrophenol-¹⁵N in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place away from light.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for toxic chemical waste.

The isotopic label does not alter the chemical toxicity of the molecule. All safety precautions applicable to unlabeled 4-nitrophenol must be followed.

References

- Tao, T. (2025, August 13). Nitrogen-15 Labeling: A Game-Changer in Protein Metabolism and Drug Development.

- Pharmaffiliates. CAS No: 103427-15-2 | Chemical Name: 4-Nitrophenol-15N.

- Alfa Chemistry. 15N Labeled Compounds - Isotope Science.

- BenchChem. (2025). A Technical Guide to Isotopic Labeling with Nitrogen-15: Core Concepts and Applications.

- WebQC.Org. 4-Nitrophenol (C6H5NO3) properties.

- Wikipedia. 4-Nitrophenol.

- Agency for Toxic Substances and Disease Registry (US). (2023, April). Table 4-6, Physical and Chemical Properties of 4-Nitrophenol. In Toxicological Profile for Nitrophenols.

- ChemicalBook. 4-Nitrophenol-15N | 103427-15-2.

- Krunic, A., et al. (2023). The use of nitrogen-15 in microbial natural product discovery and biosynthetic characterization. Frontiers in Fungal Biology.

- Metabolic Solutions. (2024, November 21). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases.

- PubChem. 4-Nitrophenol-15N | C6H5NO3 | CID 15554731. National Center for Biotechnology Information.

- Moukhtar, S. Development of a Sample Preparation Method for Stable Isotope Ratio Measurements of Atmospheric Particulate Organic Matter.

- Song, Y., et al. (2010). Synthesis of 14N and 15N-labeled trityl-nitroxide biradicals with strong spin-spin interaction and improved sensitivity to redox status and oxygen. PMC, NIH.

- FooDB. (2011, September 21). Showing Compound 4-Nitrophenol (FDB022503).

- Jagadish, B., et al. (2014). Synthesis of 13C and 15N labeled 2,4-dinitroanisole. Journal of Labelled Compounds and Radiopharmaceuticals, 57(6), 434-6.

- Kajay Remedies. 4 Nitrophenol (Para Nitrophenol) | CAS 100-02-7.

- Weng, X., et al. (2019). Rapid Catalytic Reduction of 4-Nitrophenol and Clock Reaction of Methylene Blue using Copper Nanowires. MDPI.

- Bowers Jr, G. N., et al. (1980). High-purity 4-nitrophenol: purification, characterization, and specifications for use as a spectrophotometric reference material. Clinical Chemistry, 26(6), 724-9.

- Fischer, A. (2011). HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. Scientia Pharmaceutica.

- Das, T. K., & Das, N. C. Advances on catalytic reduction of 4-nitrophenol by nanostructured materials as benchmark reaction. International Nano Letters.

- Carron, P., et al. (2022). Synthesis and Catalytic Activity for 2, 3, and 4-Nitrophenol Reduction of Green Catalysts Based on Cu, Ag and Au Nanoparticles Deposited on Polydopamine-Magnetite Porous Supports. NIH.

- Fischer, A., et al. (2011). HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. PMC, NIH.

- Bowers, G., et al. (1980). High-purity 4-nitrophenol: purification, characterization, and specifications for use as a spectrophotometric reference material. Semantic Scholar.

- V-Balderas, J., et al. (2022). Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review. PMC.

- Singh, A., et al. (2023). Catalytic reduction of 4-nitrophenol using 2D-molybdenum ditelluride. RSC Publishing.

- Sigma-Aldrich. 4-Nitrophenol - PESTANAL®, analytical standard.

Sources

- 1. Nitrogen-15 Labeling: A Game-Changer in Protein Metabolism and Drug Development - China Isotope Development [asiaisotopeintl.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 4. metsol.com [metsol.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. 4-Nitrophenol-15N | 103427-15-2 [amp.chemicalbook.com]

- 7. 4-Nitrophenol-15N | C6H5NO3 | CID 15554731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-Nitrophenol - Wikipedia [en.wikipedia.org]

- 9. kajay-remedies.com [kajay-remedies.com]

- 10. Showing Compound 4-Nitrophenol (FDB022503) - FooDB [foodb.ca]

- 11. webqc.org [webqc.org]

- 12. Table 4-6, Physical and Chemical Properties of 4-Nitrophenol - Toxicological Profile for Nitrophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Synthesis of 13C and 15N labeled 2,4-dinitroanisole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. High-purity 4-nitrophenol: purification, characterization, and specifications for use as a spectrophotometric reference material - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The use of nitrogen-15 in microbial natural product discovery and biosynthetic characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 16. [PDF] High-purity 4-nitrophenol: purification, characterization, and specifications for use as a spectrophotometric reference material. | Semantic Scholar [semanticscholar.org]

- 17. HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 20. oiccpress.com [oiccpress.com]

- 21. Catalytic reduction of 4-nitrophenol using 2D-molybdenum ditelluride - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

A Comprehensive Technical Guide to the Stability and Storage of 4-Nitrophenol-¹⁵N

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the critical aspects of stability and storage for 4-Nitrophenol-¹⁵N, an isotopically labeled compound essential for a range of scientific applications. As a Senior Application Scientist, the following information is curated to ensure the long-term integrity and reliability of this valuable research tool, moving beyond rote instructions to explain the fundamental principles that govern its stability.

Introduction: The Significance of 4-Nitrophenol-¹⁵N

4-Nitrophenol and its isotopically labeled forms are pivotal in various research fields. The non-labeled compound is a common starting material in the synthesis of dyes, pesticides, and pharmaceuticals.[1] In clinical enzymology, it serves as a chromogenic substrate for monitoring enzyme activity, particularly alkaline phosphatase.[2][3] The incorporation of the stable isotope, ¹⁵N, into the 4-nitrophenol structure provides a powerful tool for tracer studies in metabolic research, environmental fate analysis, and as an internal standard in quantitative mass spectrometry-based assays. The stability of 4-Nitrophenol-¹⁵N is paramount, as degradation can lead to inaccurate experimental results and compromise the integrity of research data.

Chemical and Physical Properties Influencing Stability

Understanding the inherent properties of 4-Nitrophenol-¹⁵N is fundamental to appreciating its stability profile. While the isotopic label does not alter the fundamental chemical reactivity, it is crucial to consider the characteristics of the parent molecule.

| Property | Value | Significance for Stability |

| Molecular Formula | C₆H₅¹⁵NO₃ | The nitro group is susceptible to reduction. |

| Appearance | White to light yellow crystalline solid[4] | A change in color can indicate degradation.[3] |

| Melting Point | 110 - 115 °C (230 - 239 °F) | Decomposition can occur at elevated temperatures. |

| Solubility | Soluble in water (15 g/L at 25 °C), alcohol, chloroform, and ether[5][6] | Aqueous solutions may be less stable than the solid form. |

| pKa | 7.15 at 25 °C[3] | The compound's protonation state is pH-dependent, which can influence its stability and reactivity. |

| Sensitivity | Light and heat sensitive[7] | Exposure to light and high temperatures can induce degradation. |

The presence of the nitro group and the phenolic hydroxyl group makes the molecule susceptible to both oxidative and reductive degradation pathways.[1] The aromatic ring can also undergo electrophilic and nucleophilic substitution reactions under certain conditions.

Degradation Pathways of 4-Nitrophenol

The degradation of 4-nitrophenol can proceed through various mechanisms, primarily influenced by environmental conditions such as microbial activity, light, and the presence of oxidizing or reducing agents. While these pathways have been studied for the unlabeled compound, they are directly applicable to 4-Nitrophenol-¹⁵N.

Reductive Pathway

Under anaerobic conditions, the nitro group is often the primary site of transformation.[1][8] This pathway involves the sequential reduction of the nitro group to a nitroso group, then to a hydroxylamino group, and finally to an amino group, forming 4-aminophenol. This process is often mediated by nitroreductases found in various microorganisms.[8]

Caption: Reductive degradation pathway of 4-Nitrophenol-¹⁵N.

Oxidative Pathway

In aerobic environments, degradation is often initiated by monooxygenase or dioxygenase enzymes.[1][9] One common pathway involves the hydroxylation of the aromatic ring, leading to the formation of hydroquinone or 1,2,4-benzenetriol, with the subsequent release of the nitrite group.[9] These intermediates are then susceptible to ring cleavage, ultimately leading to mineralization.

Caption: Oxidative degradation pathways of 4-Nitrophenol-¹⁵N.

Recommended Storage and Handling Protocols

The primary goal of a robust storage strategy is to mitigate the factors that accelerate degradation. Since ¹⁵N is a stable isotope, no special precautions related to radioactivity are necessary.[10] The storage and handling procedures are therefore governed by the chemical stability of the 4-nitrophenol molecule itself.

Optimal Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | 15 – 25 °C (59 – 77 °F)[5] or as recommended by the supplier. | Prevents thermal degradation. Avoid temperatures above 75°C.[7] |

| Light | Store in the dark, protected from direct sunlight.[7][11] | 4-Nitrophenol is light-sensitive and can undergo photochemical degradation.[7] |

| Atmosphere | Store in a tightly closed container[7][12] in a dry, well-ventilated place.[11][12] | Minimizes exposure to moisture and atmospheric contaminants that could facilitate degradation. |

| Form | Solid (crystalline) form is preferred over solutions. | Solutions, particularly aqueous ones, may be more prone to degradation over time. |

Handling Precautions

Proper handling is crucial to maintain the purity of 4-Nitrophenol-¹⁵N and ensure user safety.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[13]

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[7][12]

-

Hygroscopic Nature: While not strongly hygroscopic, it is good practice to handle the solid in a dry environment to prevent moisture absorption.

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and caustic alkalis.[5][7]

Purity Assessment and Stability Testing

Regular assessment of purity is essential to ensure the reliability of experimental results. A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive evaluation.

Visual Inspection

A simple yet informative first step is to visually inspect the material. Any change from its initial white to light yellow appearance, such as significant darkening or the development of a reddish hue, can be an indicator of degradation.[3]

Analytical Methods

For quantitative analysis, the following methods are highly effective:

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating 4-Nitrophenol-¹⁵N from its potential degradation products.

Experimental Protocol: HPLC Purity Assessment

-

Column: A C18 reverse-phase column is typically suitable.

-

Mobile Phase: An isocratic or gradient elution with a mixture of water (acidified with a small amount of an acid like sulfuric acid) and a polar organic solvent such as acetonitrile or methanol.[14]

-

Detection: UV detection at a wavelength where 4-nitrophenol has a strong absorbance, such as 275 nm or 317 nm.[14] The peak for the phenolate form is at 401-405 nm in alkaline solutions.[2][3]

-

Sample Preparation: Accurately weigh a small amount of the 4-Nitrophenol-¹⁵N and dissolve it in a suitable solvent (e.g., the mobile phase) to a known concentration.

-

Injection: Inject a known volume of the sample onto the HPLC system.

-

Analysis: The purity can be determined by the area percentage of the main peak corresponding to 4-Nitrophenol-¹⁵N. The appearance of new peaks may indicate the presence of degradation products.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is particularly useful for identifying volatile degradation products.

Experimental Protocol: GC-MS Purity Assessment

-

Derivatization (Optional but Recommended): To improve volatility and peak shape, the phenolic hydroxyl group can be derivatized, for example, by silylation.

-

Column: A non-polar or medium-polarity capillary column is generally used.

-

Carrier Gas: Helium or hydrogen.

-

Temperature Program: An appropriate temperature gradient to ensure good separation of the analyte from any impurities.

-

Mass Spectrometry: Operate in full scan mode to identify unknown impurities or in selected ion monitoring (SIM) mode for targeted analysis of known degradation products. The mass spectrum of 4-Nitrophenol-¹⁵N will show a molecular ion peak shifted by one mass unit compared to the unlabeled compound.

-

Analysis: The purity is assessed by the relative area of the main peak. The mass spectra of any additional peaks can be used to identify potential degradation products by comparison with spectral libraries.

Sources

- 1. Nitrophenol Family Degradation Pathway (an/aerobic) [eawag-bbd.ethz.ch]

- 2. High-purity 4-nitrophenol: purification, characterization, and specifications for use as a spectrophotometric reference material - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4-Nitrophenol - Wikipedia [en.wikipedia.org]

- 4. 4-Nitrophenol | C6H5NO3 | CID 980 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. carlroth.com:443 [carlroth.com:443]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. southwest.tn.edu [southwest.tn.edu]

- 8. researchgate.net [researchgate.net]

- 9. Biodegradation of p-nitrophenol via 1,2,4-benzenetriol by an Arthrobacter sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. moravek.com [moravek.com]

- 11. fishersci.no [fishersci.no]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. HPLC Method for Analysis of 4-Amino-2-nitrophenol on Primesep 100 Column | SIELC Technologies [sielc.com]

An In-Depth Technical Guide to the Safe Handling of 4-Nitrophenol-15N

<_>

Introduction: Understanding the Compound and Its Applications

4-Nitrophenol-15N is an isotopically labeled form of 4-nitrophenol, a versatile organic compound widely utilized in various scientific and industrial sectors. The incorporation of the stable isotope, Nitrogen-15, makes it an invaluable tool in research, particularly in tracer studies for proteomics, drug metabolism, and environmental fate analysis. Its applications extend to the synthesis of pharmaceuticals like paracetamol and as a key component in the production of fungicides, insecticides, and dyes.[1][2][3] 4-Nitrophenol itself is a crucial intermediate in many chemical processes and is also used as a pH indicator, exhibiting a distinct color change from colorless below pH 5.4 to yellow above pH 7.5.[1][3][4]

While the ¹⁵N isotope does not alter the chemical reactivity of the molecule, it is imperative for researchers, scientists, and drug development professionals to recognize that 4-Nitrophenol-15N carries the same toxicological profile as its unlabeled counterpart. This guide provides a comprehensive overview of the associated hazards and outlines detailed protocols for its safe handling, storage, and disposal to ensure the well-being of laboratory personnel and the protection of the environment.

Hazard Identification and Classification

4-Nitrophenol is classified as a hazardous substance and requires careful handling.[5] It is toxic if swallowed, harmful in contact with skin, and harmful if inhaled.[6][7] Furthermore, it may cause damage to organs, specifically the kidneys and liver, through prolonged or repeated exposure.[8][9]

GHS Classification:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed[7] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[9] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[9] |

| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | H373: May cause damage to organs through prolonged or repeated exposure[9][10] |

| Hazardous to the Aquatic Environment, Acute Hazard | Category 3 | H402: Harmful to aquatic life[8] |

Hazard Pictograms:

Toxicological Profile: Understanding the Health Risks

Exposure to 4-nitrophenol can lead to a range of adverse health effects, with the primary concern being its impact on blood and the central nervous system.[5]

Key Toxicological Effects:

-

Methemoglobinemia: The most significant systemic effect of 4-nitrophenol exposure is the formation of methemoglobin in the blood.[4][5] This condition impairs the oxygen-carrying capacity of red blood cells, leading to cyanosis (a bluish discoloration of the skin, lips, and nail beds), confusion, and in severe cases, unconsciousness.[4][5]

-

Central Nervous System (CNS) Depression: Exposure can cause CNS depression, with symptoms including headache, dizziness, drowsiness, and confusion.[5][11]

-

Irritation: 4-Nitrophenol is an irritant to the skin, eyes, and respiratory tract.[4][5] Direct contact with the eyes can cause significant irritation and potential damage.[5]

-

Ingestion: If ingested, it can cause abdominal pain and vomiting.[4] Animal studies indicate that ingestion of relatively small amounts could be fatal or cause serious health damage.[5]

-

Chronic Effects: Prolonged or repeated exposure may lead to cumulative effects, with potential damage to the liver and kidneys.[8][12]

Risk Assessment and Control Workflow

A thorough risk assessment is mandatory before commencing any work with 4-Nitrophenol-15N. The following diagram outlines a systematic approach to identifying hazards and implementing appropriate control measures.

Caption: A systematic workflow for assessing and mitigating risks associated with 4-Nitrophenol-15N.

Safe Handling and Experimental Protocol

Adherence to strict safety protocols is crucial when working with 4-Nitrophenol-15N. The following step-by-step guide provides a framework for a typical laboratory workflow, emphasizing safety at each stage.

Experimental Workflow: A Safety-Integrated Approach

Caption: A flowchart outlining immediate actions for different emergency scenarios.

First Aid Measures:

-

Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. [7][8]* Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention. [7][8]* Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. [8]* Ingestion: Do NOT induce vomiting. Rinse mouth with water and drink two glasses of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. [6][8] Spill Response:

-

Minor Spills: Remove all ignition sources. Wearing appropriate PPE, cover the spill with an inert absorbent material like sand or vermiculite. Collect the material into a labeled, sealed container for hazardous waste disposal. [5]* Major Spills: Evacuate the area and alert emergency responders. Prevent the spill from entering drains or waterways. [5]

Physical and Chemical Properties

The isotopic labeling with ¹⁵N does not significantly alter the physical or chemical properties of 4-nitrophenol.

| Property | Value |

| Molecular Formula | C₆H₅¹⁵NO₃ |

| Appearance | Colorless to light yellow solid [11] |

| Melting Point | 110–115 °C [6] |

| Boiling Point | 279 °C [12] |

| Solubility in Water | 16 g/L at 25 °C [4] |

| pKa | 7.15 [4] |

| Vapor Pressure | 9.2 hPa at 165 °C [6] |

| log Kow (Octanol/Water Partition Coefficient) | 1.91 [6] |

Conclusion

4-Nitrophenol-15N is a valuable tool for scientific advancement, but its inherent toxicity necessitates a culture of safety and preparedness. By understanding its hazardous properties, implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to established safe handling and emergency procedures, researchers can mitigate the risks associated with this compound. This guide serves as a foundational resource to empower scientists and drug development professionals to work with 4-Nitrophenol-15N responsibly and safely, ensuring both personal well-being and the integrity of their research.

References

-

4-Nitrophenol - Wikipedia. (n.d.). Retrieved January 10, 2026, from [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (1992). Toxicological Profile for Nitrophenols. U.S. Department of Health and Human Services. Retrieved January 10, 2026, from [Link]

-